molecular formula C12H14ClFN2 B2646160 2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride CAS No. 2375274-47-6

2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride

Cat. No.: B2646160
CAS No.: 2375274-47-6
M. Wt: 240.71
InChI Key: YOXBTYWYRWDVDY-UHFFFAOYSA-N
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Description

Chemical Structure: The compound consists of a benzonitrile core substituted with a fluorine atom at position 2 and a pyrrolidin-3-ylmethyl group at position 5, with a hydrochloride counterion. Its molecular formula is C₁₃H₁₆ClFN₂ (calculated molecular weight: 254.74 g/mol) .
Applications: It is marketed as a building block in medicinal chemistry, particularly for drug discovery targeting central nervous system (CNS) disorders or enzyme modulation due to its pyrrolidine moiety, which enhances solubility and bioavailability .

Properties

IUPAC Name

2-fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FN2.ClH/c13-12-2-1-9(6-11(12)7-14)5-10-3-4-15-8-10;/h1-2,6,10,15H,3-5,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOXBTYWYRWDVDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1CC2=CC(=C(C=C2)F)C#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2375274-47-6
Record name 2-fluoro-5-[(pyrrolidin-3-yl)methyl]benzonitrile hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluorobenzonitrile and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzonitriles.

Scientific Research Applications

2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride exerts its effects involves its interaction with specific molecular targets. The fluorine atom and pyrrolidinylmethyl group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs with Pyrrolidine/Piperidine Moieties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Differences Potential Applications References
2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile hydrochloride C₁₃H₁₆ClFN₂ 254.74 Pyrrolidine-3-methyl substituent Drug discovery building block
2-Fluoro-5-[(piperidin-3-yl)methyl]benzonitrile hydrochloride C₁₃H₁₆ClFN₂ 254.74 Piperidine (6-membered ring) vs. pyrrolidine (5-membered) Enhanced conformational flexibility for target binding
(S)-3-Chloro-5-(pyrrolidin-3-yl)benzonitrile hydrochloride C₁₁H₁₂Cl₂N₂ 243.13 Chlorine at position 3; pyrrolidine directly attached (no methyl linker) Unknown (research intermediate)

Key Observations :

  • Substituent Position : Chlorine substitution (as in ) may alter electronic properties and steric hindrance compared to fluorine, affecting reactivity and target affinity.

Benzonitrile Derivatives with Heterocyclic Attachments

Compound Name Molecular Formula Key Structural Features Biological Activity References
Fadrozole hydrochloride (CGS 16949 A) C₁₄H₁₃ClN₄ Tetrahydroimidazo[1,5-a]pyridine substituent Potent aromatase inhibitor (IC₅₀ = 4.5 nM) for estrogen-dependent cancers
2-Fluoro-5-(7-(4-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl)benzonitrile (26) C₂₂H₁₆FN₃O Imidazopyridine core with methoxyphenyl group Anticancer candidate (ligand-efficient kinase inhibitor)
2-Fluoro-5-[(3-oxo-1(3H)-isobenzofuranylidene)methyl]benzonitrile C₁₆H₉FNO₂ Benzofuran-derived substituent PARP inhibitor intermediate

Key Observations :

  • Pharmacological Targets : Fadrozole and the benzofuran analog demonstrate the versatility of benzonitrile scaffolds in targeting diverse enzymes (aromatase, PARP).

Biological Activity

2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride is a chemical compound with the molecular formula C12H13FN2·HCl. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and therapeutic applications. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom and a pyrrolidinylmethyl group, which are critical for its biological interactions and efficacy.

Chemical Structure and Properties

  • Molecular Formula : C12H14ClFN2
  • CAS Number : 2375274-47-6
  • Chemical Structure : The compound features a fluorine atom at the 2-position and a pyrrolidinylmethyl group at the 5-position of the benzonitrile core.

The biological activity of 2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorine atom enhances lipophilicity, aiding in membrane permeability and binding affinity to various receptors and enzymes. The pyrrolidinylmethyl group contributes to the compound's ability to modulate biological functions by influencing conformational dynamics and interaction profiles with target proteins.

Pharmacological Applications

  • Antiviral Activity : Research indicates that compounds similar to 2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride exhibit antiviral properties against various viruses, including influenza and HIV. For instance, studies have shown that certain derivatives can significantly inhibit viral replication at micromolar concentrations .
  • Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines, highlighting its potential as a therapeutic agent in oncology .
  • Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease. By enhancing cholinergic signaling, it may improve cognitive function .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityReference
2-Fluoro-5-(pyrrolidin-2-yl)benzonitrile;hydrochlorideAntiviral activity
2-Fluoro-5-(pyrrolidin-4-ylmethyl)benzonitrile;hydrochlorideAnticancer activity

Case Study 1: Antiviral Efficacy

In a study focusing on antiviral agents, derivatives of benzonitrile were evaluated for their effectiveness against HIV. The results indicated that specific structural modifications, including those present in 2-Fluoro-5-(pyrrolidin-3-ylmethyl)benzonitrile;hydrochloride, resulted in enhanced antiviral potency with EC50 values ranging from 4 to 20 μg/mL against multiple viral strains .

Case Study 2: Cancer Cell Apoptosis

Another investigation assessed the cytotoxic effects of this compound on FaDu hypopharyngeal tumor cells. The study revealed that it induced significant apoptosis compared to standard chemotherapy agents like bleomycin, suggesting its potential role as an anticancer therapeutic .

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